![molecular formula C12H30O3Si2 B12545594 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol CAS No. 663190-10-1](/img/structure/B12545594.png)
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol is an organosilicon compound characterized by the presence of trimethylsilyl groups. This compound is notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol typically involves the reaction of butan-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Butan-1-ol+2(Trimethylsilyl chloride)→2,2−Bis[(trimethylsilyl)oxy]methylbutan-1-ol+2(Hydrochloric acid)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
化学反应分析
Types of Reactions
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol exerts its effects primarily involves the protection of hydroxyl groups. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the hydroxyl site. The protection can be removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions.
相似化合物的比较
Similar Compounds
- 2-(Trimethylsilyl)ethanol
- Tetrakis(trimethylsilyl)silane
- Trimethylsilyl chloride
Uniqueness
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol is unique due to its dual trimethylsilyl groups, which provide enhanced protection for hydroxyl functionalities compared to compounds with a single trimethylsilyl group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
属性
CAS 编号 |
663190-10-1 |
|---|---|
分子式 |
C12H30O3Si2 |
分子量 |
278.53 g/mol |
IUPAC 名称 |
2,2-bis(trimethylsilyloxymethyl)butan-1-ol |
InChI |
InChI=1S/C12H30O3Si2/c1-8-12(9-13,10-14-16(2,3)4)11-15-17(5,6)7/h13H,8-11H2,1-7H3 |
InChI 键 |
SNRWJLFEBWHDMV-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO[Si](C)(C)C)CO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
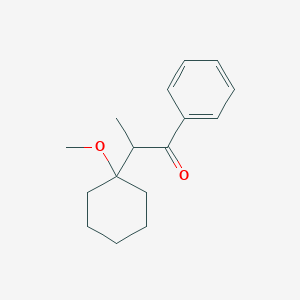
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
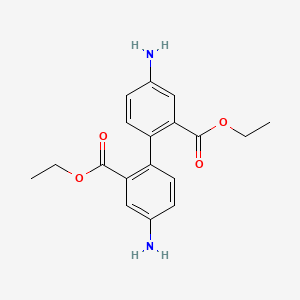
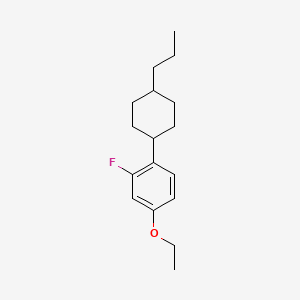
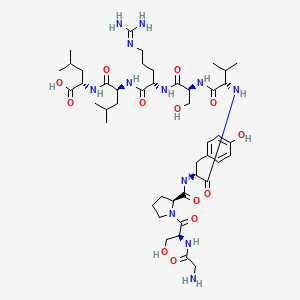

![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)

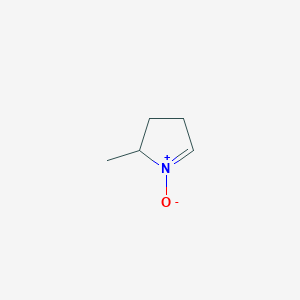
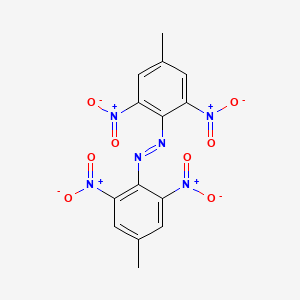
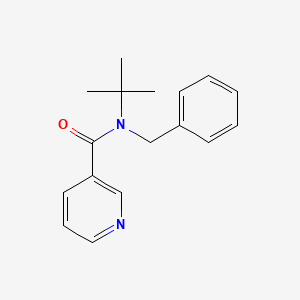
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
